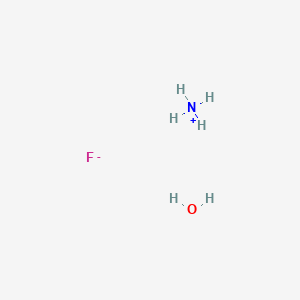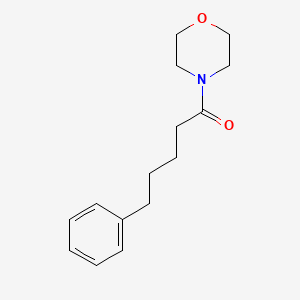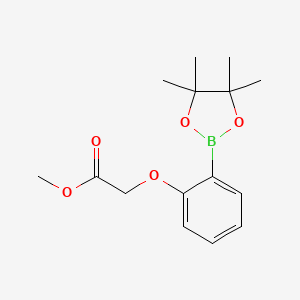
azanium;fluoride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;fluoride;hydrate, commonly known as ammonium fluoride hydrate, is an inorganic compound with the chemical formula NH₄F·xH₂O. It appears as a white crystalline solid and is highly soluble in water. This compound is known for its sharp saline taste and hygroscopic nature, meaning it readily absorbs moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium fluoride hydrate can be synthesized by reacting ammonia (NH₃) with hydrofluoric acid (HF). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form:
NH3+HF→NH4F
Industrial Production Methods: In industrial settings, ammonium fluoride is produced by neutralizing hydrofluoric acid with ammonia. The reaction is conducted under controlled conditions to ensure the purity of the product. The resulting solution is then evaporated to yield ammonium fluoride crystals, which can be further processed to obtain the hydrate form .
Types of Reactions:
- Ammonium fluoride sublimes when heated, decomposing into ammonia and hydrogen fluoride. This reaction is reversible:
Sublimation: NH4F↔NH3+HF
When exposed to excess hydrogen fluoride, ammonium fluoride forms ammonium bifluoride:Formation of Ammonium Bifluoride: NH4F+HF→NH4HF2
Common Reagents and Conditions:
Hydrofluoric Acid (HF): Used in the formation of ammonium bifluoride.
Heat: Applied during the sublimation process.
Major Products:
- Ammonia (NH₃)
- Hydrogen Fluoride (HF)
- Ammonium Bifluoride (NH₄HF₂)
Scientific Research Applications
Ammonium fluoride hydrate has a wide range of applications in scientific research and industry:
- Etching of Glass: Used in the etching and frosting of glass surfaces.
- Preservation of Food: Acts as a preservative in certain food products.
- Textile Printing: Utilized in the printing of textiles.
- Mothproofing Agent: Employed as a mothproofing agent in textiles.
- Chemical Analysis: Used in various analytical chemistry techniques.
- Brewing: Plays a role in the brewing industry.
- Synthesis of Fluorides: Involved in the synthesis of compounds like sodium holmium fluoride (NaHoF₄) and sodium europium fluoride (NaEuF₄), which are important in solid-state lasers and photoluminescence .
Mechanism of Action
The mechanism of action of ammonium fluoride hydrate primarily involves the release of fluoride ions (F⁻) in aqueous solutions. These fluoride ions can interact with various molecular targets, including:
- Enzymes: Fluoride ions can inhibit certain enzymes by forming complexes with metal ions in the enzyme’s active site.
- Glass and Silicates: Fluoride ions react with silicon dioxide (SiO₂) in glass, leading to the formation of soluble silicon tetrafluoride (SiF₄), which facilitates the etching process .
Comparison with Similar Compounds
- Ammonium Chloride (NH₄Cl)
- Ammonium Bromide (NH₄Br)
- Ammonium Iodide (NH₄I)
- Sodium Fluoride (NaF)
- Potassium Fluoride (KF)
Comparison:
- Ammonium Fluoride vs. Sodium Fluoride: While both compounds release fluoride ions, ammonium fluoride is more commonly used in glass etching due to its ability to form soluble complexes with silicon dioxide. Sodium fluoride, on the other hand, is widely used in dental care for the prevention of dental caries .
Ammonium fluoride hydrate stands out due to its unique ability to form mixed crystals with water, a property not shared by many other fluoride salts .
Properties
IUPAC Name |
azanium;fluoride;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.H3N.H2O/h1H;1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMWHFIKTATBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[F-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
55.053 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)


![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)




